molecular formula C4H5Cl2NO B2840016 3-Chloroazetidine-1-carbonyl chloride CAS No. 2460748-69-8

3-Chloroazetidine-1-carbonyl chloride

Cat. No.: B2840016
CAS No.: 2460748-69-8
M. Wt: 153.99
InChI Key: ACDTXFGUHCGQMU-UHFFFAOYSA-N
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Description

3-Chloroazetidine-1-carbonyl chloride is a chemical compound with the molecular formula C4H5Cl2NO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is known for its significant reactivity due to the ring strain inherent in the azetidine structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroazetidine-1-carbonyl chloride typically involves the chlorination of azetidine derivatives. One common method includes the reaction of azetidine with thionyl chloride (SOCl2) under controlled conditions to introduce the carbonyl chloride group .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloroazetidine-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloroazetidine-1-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloroazetidine-1-carbonyl chloride is primarily driven by its reactivity due to ring strain. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds. The pathways involved often include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloroazetidine-1-carbonyl chloride is unique due to its combination of a strained azetidine ring and reactive carbonyl chloride group. This dual reactivity makes it a valuable intermediate in organic synthesis and polymer chemistry .

Properties

IUPAC Name

3-chloroazetidine-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl2NO/c5-3-1-7(2-3)4(6)8/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDTXFGUHCGQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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